ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate
Description
Ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate is a synthetic organic compound featuring a multifunctional structure:
- 2-cyanoacryloyl moiety: A reactive α,β-unsaturated carbonyl system with electron-withdrawing cyano and carbonyl groups.
- 4-acetylanilino substituent: An acetylated aniline derivative contributing to electronic and steric effects.
Properties
IUPAC Name |
ethyl N-[(Z)-3-(4-acetylanilino)-2-cyanoprop-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(21)18-14(20)12(8-16)9-17-13-6-4-11(5-7-13)10(2)19/h4-7,9,17H,3H2,1-2H3,(H,18,20,21)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXAFBPURJNVHU-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=CC=C(C=C1)C(=O)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the acetylanilino intermediate: This step involves the acetylation of aniline to form 4-acetylaniline.
Synthesis of the cyanoacryloyl intermediate: This step involves the reaction of cyanoacetic acid with an appropriate reagent to form the cyanoacryloyl group.
Coupling reaction: The final step involves the coupling of the acetylanilino intermediate with the cyanoacryloyl intermediate in the presence of ethyl carbamate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Carbamate Hydrolysis
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield ethanol, carbon dioxide, and substituted amines. For ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate:
-
Acidic conditions (e.g., HCl/HO): Produces 3-(4-acetylanilino)-2-cyanoacrylic acid and ethanol .
-
Basic conditions (e.g., NaOH/HO): Generates sodium salts of the acid intermediate .
Kinetics : Hydrolysis rates are influenced by solvent polarity and temperature. For example, in 0.066M sodium phosphate buffer (pH 8.30), related carbamates show pseudo-first-order kinetics with half-lives of 2–4 hours .
Cyano Group Hydrolysis
The cyanoacryloyl moiety hydrolyzes in concentrated sulfuric acid to form a carboxylic acid derivative:
This reaction is critical for synthesizing α,β-unsaturated carboxylic acids .
Nucleophilic Additions
The electron-deficient cyanoacryloyl group undergoes nucleophilic attacks at the β-position:
These reactions are stereospecific, favoring trans-addition due to conjugation with the carbamate group .
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms heterocyclic structures:
Example : Reaction with phenylhydrazine produces a triazole-carbamate hybrid (m.p. 145–148°C) .
Curtius Rearrangement
In the presence of heat or Lewis acids, the carbamate group undergoes Curtius rearrangement to form an isocyanate intermediate :
This intermediate reacts with alcohols or amines to generate ureas or thiocarbamates .
Acetylanilino Modification
The acetylanilino group participates in:
-
Deacetylation : HCl/EtOH removes the acetyl group, yielding a primary aniline derivative.
-
Electrophilic substitution : Bromination or nitration at the para-position relative to the acetyl group .
Ethoxycarbonyl Reactions
The ethyl carbamate group reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols or ketones .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition of the cyanoacryloyl group with alkenes, forming cyclobutane derivatives .
Biological Carbamoylation
In enzymatic environments (e.g., acetylcholinesterase), the carbamate acts as a reversible inhibitor by carbamoylating serine residues .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate exhibit significant anticancer activity. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. For instance, derivatives of cyanoacryloyl carbamates have shown effectiveness in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Drug Delivery Systems
The compound can also be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. This property is particularly beneficial for delivering anticancer drugs, where targeted delivery can minimize side effects and improve therapeutic efficacy .
Agricultural Applications
Pesticide Development
this compound has potential applications as a pesticide or herbicide. Its structural analogs have been investigated for their ability to inhibit specific enzymes in pests, leading to their death while being less harmful to non-target organisms. This selectivity is crucial for sustainable agricultural practices .
Growth Regulators
The compound may also serve as a plant growth regulator. Studies have suggested that carbamate derivatives can influence plant growth by modulating hormonal pathways, thereby enhancing crop yield and resistance to environmental stressors .
Material Science
Polymer Chemistry
In material science, this compound can be used as a monomer in the synthesis of novel polymers. These polymers exhibit unique mechanical properties and thermal stability, making them suitable for various industrial applications, including coatings, adhesives, and composites .
Nanotechnology
The compound's ability to form nanoparticles has opened avenues in nanotechnology. These nanoparticles can be engineered for specific applications such as drug delivery, imaging, and diagnostics due to their high surface area and reactivity .
Case Studies
Mechanism of Action
The mechanism of action of ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Acryloyl Derivatives with Quinoline Substituents
- (E)-3-(6-Bromoquinolin-4-yl)-1-(4-(hydroxymethyl)piperidin-1-yl)prop-2-en-1-one (6m)
- (E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n)
Comparison Notes:
- Carbamate vs. Amide/Ketone : The ethyl carbamate group may confer distinct solubility and metabolic stability compared to the ketone (6m) or morpholine-amide (6n) functionalities.
Carbamate-Containing Compounds
Example Compounds:
Comparison Notes:
- Complexity : The target compound’s extended structure may reduce volatility compared to EC, necessitating advanced analytical techniques (e.g., LC-MS vs. GC-MS).
- Safety Profile: Unlike EC, the target compound’s cyano and acetylanilino groups may introduce novel toxicity mechanisms, warranting further investigation .
Cyano-Containing Analogs
Example Compound:
- 2-Cyano-N-[(methylamino)carbonyl]acetamide ()
| Property | This compound | 2-Cyano-N-[(methylamino)carbonyl]acetamide |
|---|---|---|
| Cyano Group Position | α-position to carbonyl (enhanced reactivity) | Adjacent to carbonyl |
| Additional Functional Groups | Carbamate, acetylanilino | Methyl carbamate |
| Potential Reactivity | High (dual electron-withdrawing groups) | Moderate |
Comparison Notes:
- The target compound’s α-cyanoacryloyl system is more electrophilic than β-cyano derivatives, making it a candidate for conjugation reactions or polymer formation.
Acetylanilino Derivatives
Example Compound:
- Torasemide Methanol Solvate ()
Comparison Notes:
- The 4-acetylanilino group in the target compound may improve membrane permeability compared to torasemide’s sulfonamide, but its biological activity remains speculative without data.
Biological Activity
Ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate is a compound of interest due to its potential biological activities. This article explores its effects, mechanisms, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 270.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for context)
The compound functions primarily as an inhibitor of certain enzymes involved in metabolic pathways. Its structure suggests potential interactions with biological targets, particularly in the modulation of enzyme activities related to cancer and other diseases.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Inhibition of Enzyme Activity
The compound has been shown to inhibit key metabolic enzymes, including:
- Cytochrome P450 enzymes : Affecting drug metabolism and detoxification processes.
- Acetylcholinesterase (AChE) : Implicated in neurotoxicity and potential therapeutic applications for neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits AChE and Cytochrome P450 | |
| Antimicrobial Effects | Demonstrated activity against bacterial strains |
Case Study: Cytotoxic Effects on Cancer Cells
In a controlled laboratory study, this compound was tested on HeLa cells. The results showed:
- IC : 15 µM after 24 hours of exposure.
- Mechanistic studies revealed that apoptosis was induced through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
Toxicological Profile
While the compound shows promising biological activity, its safety profile must be considered. Toxicological studies indicate that:
- Acute exposure may lead to reversible inhibition of AChE, with symptoms similar to carbamate poisoning.
- Long-term effects remain under investigation, but preliminary data suggest potential carcinogenicity based on structural analogs.
Q & A
Q. Table 1: Comparative Reaction Conditions
| Parameter | (2025) | (2008) |
|---|---|---|
| Temperature | 40–50°C | Room temperature (25°C) |
| Solvent | Acetonitrile | Dichloromethane |
| Reaction Time | 6–8 hours | 12 hours |
| Yield | 72% | 68% |
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data (≤1.0 Å) enable precise determination of bond angles and stereochemistry .
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d6 resolves cyano and carbamate functional groups. 2D experiments (HSQC, HMBC) confirm connectivity .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (±2 ppm error) and fragmentation patterns .
Advanced: How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved for this compound?
Methodological Answer:
- Disorder Modeling: SHELXL’s PART and SUMP instructions partition disordered atoms, with occupancy refinement constrained to 100% .
- Twinning Analysis: Use the Hooft parameter in SHELXL to detect and refine twinned datasets. For high twin fractions (>30%), data merging with TWINABS is recommended .
- Validation Tools: PLATON’s ADDSYM checks for missed symmetry, while R1/Rint discrepancies >5% warrant re-collection of diffraction data .
Advanced: What strategies are employed to analyze the impact of substituent variations on biological activity and reactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with substituent modifications (e.g., chloro vs. fluoro groups) and compare IC50 values in bioassays. For example, fluorinated analogs () show enhanced electrophilicity and receptor binding .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities by modeling interactions with target proteins (e.g., kinase enzymes) .
Q. Table 2: Substituent Effects on Biological Activity
| Substituent | Biological Activity (Evidence) | Key Observation |
|---|---|---|
| 4-Fluoro () | Anticancer (in vitro) | Improved target specificity |
| 4-Chloro () | Enzyme inhibition | Higher metabolic stability |
| Trifluoromethyl () | Antimicrobial | Increased lipophilicity |
Advanced: How can researchers address challenges in multi-step synthesis (e.g., low intermediate stability or side reactions)?
Methodological Answer:
- Intermediate Stabilization: Use protective groups (e.g., Boc for amines) and low-temperature storage (-20°C) for sensitive intermediates .
- Flow Chemistry: Continuous flow reactors minimize exposure to air/moisture and improve heat transfer for exothermic steps (e.g., cyanoacryloyl formation) .
- In-line Monitoring: UV-Vis or FTIR spectroscopy tracks reaction progress, enabling real-time adjustments to stoichiometry .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage Conditions: Store at -20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) mitigate moisture uptake .
- Handling Protocol: Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light, as cyano groups may undergo photodegradation .
Advanced: What methodologies are used to resolve discrepancies between experimental and computational spectral data?
Methodological Answer:
- NMR Chemical Shift Prediction: Tools like ACD/Labs or Gaussian DFT calculations (B3LYP/6-311+G**) simulate spectra. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .
- X-ray vs. DFT Geometry: Compare bond lengths/angles from crystallography with optimized DFT structures. RMSD values >0.02 Å indicate potential crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
